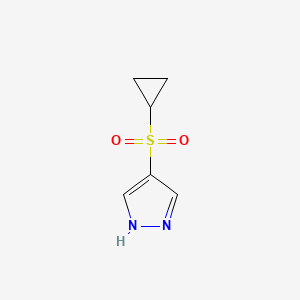
4-(cyclopropanesulfonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyclopropanesulfonyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a cyclopropanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropanesulfonyl)-1H-pyrazole typically involves the reaction of cyclopropanesulfonyl chloride with 1H-pyrazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclopropanesulfonyl chloride+1H-pyrazole→this compound+HCl
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropanesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the sulfonyl group or other parts of the molecule.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or acyl derivatives of this compound.
Scientific Research Applications
4-(cyclopropanesulfonyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(cyclopropanesulfonyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The cyclopropanesulfonyl group can enhance the compound’s binding affinity and specificity for its molecular targets, leading to improved efficacy.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanesulfonyl chloride: A precursor used in the synthesis of 4-(cyclopropanesulfonyl)-1H-pyrazole.
Cyclopropylsulfonyl chloride: Another sulfonyl chloride with similar reactivity.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, offering different reactivity and properties.
Uniqueness
This compound is unique due to the presence of both the cyclopropanesulfonyl group and the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H8N2O2S |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
4-cyclopropylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C6H8N2O2S/c9-11(10,5-1-2-5)6-3-7-8-4-6/h3-5H,1-2H2,(H,7,8) |
InChI Key |
FLTCYKIMZLHUIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















